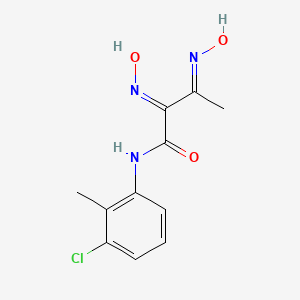![molecular formula C29H33N5O3 B14413541 N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide CAS No. 87447-30-1](/img/structure/B14413541.png)
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzamide core linked to an imidazolidinone moiety and a diethylaminoethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide typically involves multiple steps, including the formation of the imidazolidinone ring, the attachment of the benzamide group, and the introduction of the diethylaminoethyl side chain. Common synthetic routes may involve:
Formation of Imidazolidinone Ring: This can be achieved through the reaction of an appropriate diamine with a diketone under acidic or basic conditions.
Attachment of Benzamide Group: The benzamide group can be introduced via a condensation reaction between an amine and a benzoyl chloride derivative.
Introduction of Diethylaminoethyl Side Chain: This step may involve the alkylation of the amine group with diethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学研究应用
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
作用机制
The mechanism of action of N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methylammonium lead halide: Known for its applications in solar cells and light-emitting diodes.
Diethyl malonate: Used in the synthesis of barbiturates and other organic compounds.
Uniqueness
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide stands out due to its unique structure, which combines an imidazolidinone ring with a benzamide core and a diethylaminoethyl side chain
属性
CAS 编号 |
87447-30-1 |
|---|---|
分子式 |
C29H33N5O3 |
分子量 |
499.6 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide |
InChI |
InChI=1S/C29H33N5O3/c1-3-33(4-2)20-19-30-26(35)22-15-17-25(18-16-22)31-21-34-27(36)29(32-28(34)37,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,31H,3-4,19-21H2,1-2H3,(H,30,35)(H,32,37) |
InChI 键 |
CDHHTLYATJBPNO-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Nitro-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-2-benzofuran-1(3H)-one](/img/structure/B14413460.png)
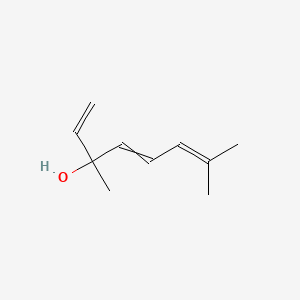

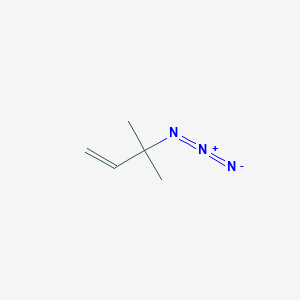
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)

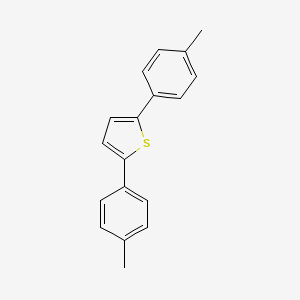

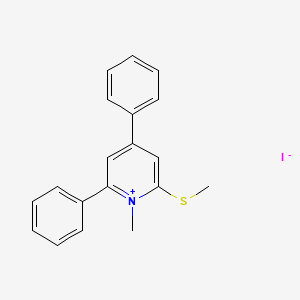
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
